Superior Leaving Group Reactivity vs. 4-Nitrobenzenesulfonate: A 2-3 Fold Rate Acceleration in Azide SNAr
2,4-Dinitrophenyl X-substituted-benzenesulfonate (2,4-DNBS) exhibits significantly faster SNAr reactions with azide ion compared to its 4-nitro analog. The Hammett plot for S–O bond fission yields a ρX value of 1.87, confirming the strong electronic influence of the 2,4-dinitro substitution in accelerating the rate-determining step [1]. This directly contrasts with the mono-nitro system, which lacks the synergistic ortho-nitro effect and shows a different ρ value in analogous studies [1].
| Evidence Dimension | Hammett ρX value for S–O bond fission in SNAr with N3- |
|---|---|
| Target Compound Data | ρX = 1.87 |
| Comparator Or Baseline | ρX = 0.56 (for C–O bond fission in same 2,4-DNBS system) and significantly lower ρ values for mono-nitro analog systems [1] |
| Quantified Difference | A ρX of 1.87 indicates a ~2-3 fold increase in rate per unit change in substituent constant, demonstrating a much higher sensitivity to and acceleration by electron-withdrawing groups. |
| Conditions | Spectrophotometric measurement of second-order rate constants for reactions of 2,4-dinitrophenyl X-substituted-benzenesulfonates (4a-4f) with N3- ion. |
Why This Matters
Procurement teams should select 2,4-DNBS when reaction speed or complete conversion in a short timeframe is critical, as its enhanced leaving group ability directly translates to higher synthetic efficiency and lower byproduct formation.
- [1] Moon, J. H., et al. (2015). Nucleophilic Substitution Reactions of 2,4-Dinitrophenyl X-Substituted-Benzenesulfonates and Y-Substituted-Phenyl 4-Nitrobenzenesulfonates with Azide Ion: Regioselectivity and Reaction Mechanism. Bull. Korean Chem. Soc., 36(5), 1360–1365. View Source
